(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid
Overview
Description
(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Biological Activity
(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound features a complex isoindoline structure with a tert-butoxycarbonyl (Boc) protective group, which enhances its stability and reactivity. The molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 265.29 g/mol. The presence of the carboxylic acid group contributes to its potential interactions in biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Isoindoline Framework : Utilizing cyclization reactions.
- Protection of Functional Groups : Application of Boc protection to enhance stability.
- Carboxylation : Introduction of the carboxylic acid functionality through electrophilic substitution.
These steps highlight the complexity and precision required in synthesizing this compound, which is crucial for its subsequent biological evaluation.
Research indicates that this compound may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds with similar isoindoline structures have been shown to inhibit specific enzymes, suggesting potential applications as enzyme inhibitors in therapeutic contexts.
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways associated with diseases such as hypertension and inflammation.
Therapeutic Applications
The biological activity of this compound has been explored in several therapeutic areas:
- Antimicrobial Activity : Studies have indicated that derivatives of isoindoline compounds can enhance the potency of antibiotics against resistant bacterial strains .
- Antiviral Properties : Research has focused on its potential as an inhibitor of viral proteases, particularly in the context of Hepatitis C virus (HCV) .
- Anti-inflammatory Effects : Isoindoline derivatives are being investigated for their ability to modulate inflammatory responses, making them candidates for treating autoimmune diseases .
Case Study 1: Antimicrobial Potentiation
A study evaluated the effect of this compound on the efficacy of clarithromycin against E. coli. The compound was found to significantly reduce the minimum inhibitory concentration (MIC) when used in combination with clarithromycin, demonstrating its potential as an antibiotic potentiator .
Case Study 2: Viral Inhibition
In a study assessing antiviral activity against HCV, compounds structurally related to this compound showed promising results in reducing viral replication rates in cell-based assays. The therapeutic index was notably improved compared to existing antiviral agents .
Comparison of Biological Activities
Properties
IUPAC Name |
(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMCBMREDOQCDU-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2[C@@H]1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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